molecular formula C13H27NS2 B14498849 1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine CAS No. 63201-33-2

1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine

Cat. No.: B14498849
CAS No.: 63201-33-2
M. Wt: 261.5 g/mol
InChI Key: XBVBGLIQMNBTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine is an organic compound characterized by the presence of a piperidine ring substituted with ethylsulfanyl groups

Preparation Methods

The synthesis of 1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of piperidine with an appropriate ethylsulfanyl-substituted alkyl halide under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine involves its interaction with specific molecular targets. The ethylsulfanyl groups may interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine can be compared with similar compounds such as:

    1-{3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]propyl}piperidine: This compound has methylsulfanyl groups instead of ethylsulfanyl groups, which may affect its chemical properties and reactivity.

    1-{3-(Propylsulfanyl)-2-[(propylsulfanyl)methyl]propyl}piperidine: The presence of propylsulfanyl groups can lead to differences in steric effects and reactivity compared to the ethylsulfanyl-substituted compound.

Properties

CAS No.

63201-33-2

Molecular Formula

C13H27NS2

Molecular Weight

261.5 g/mol

IUPAC Name

1-[3-ethylsulfanyl-2-(ethylsulfanylmethyl)propyl]piperidine

InChI

InChI=1S/C13H27NS2/c1-3-15-11-13(12-16-4-2)10-14-8-6-5-7-9-14/h13H,3-12H2,1-2H3

InChI Key

XBVBGLIQMNBTNV-UHFFFAOYSA-N

Canonical SMILES

CCSCC(CN1CCCCC1)CSCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.